Benzeneacetic acid, 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-, ethyl ester
Description
Benzeneacetic acid, 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-, ethyl ester (CAS: 81743-94-4) is a selenium-containing organic compound with the molecular formula C₁₃H₁₃NO₃Se and a molecular weight of 304.31 g/mol . Its structure comprises a benzene ring substituted with an ethyl ester group and a 1,2-benzisoselenazol-3-one moiety, which confers unique redox-modulating properties. The compound is synthesized via multi-step reactions under controlled conditions (e.g., inert atmosphere, precise temperature) to prevent selenium oxidation . Analytical techniques such as NMR and HPLC are critical for characterizing its purity and structure .
Key biological activities include antimicrobial and anticancer effects, attributed to selenium's role in disrupting cellular redox balance . It is listed in chemical databases like PubChem and is available from suppliers under identifiers such as CID3067570 and LS-38058 .
Properties
CAS No. |
81743-96-6 |
|---|---|
Molecular Formula |
C17H15NO3Se |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
ethyl 2-[4-(3-oxo-1,2-benzoselenazol-2-yl)phenyl]acetate |
InChI |
InChI=1S/C17H15NO3Se/c1-2-21-16(19)11-12-7-9-13(10-8-12)18-17(20)14-5-3-4-6-15(14)22-18/h3-10H,2,11H2,1H3 |
InChI Key |
CAWNUDSMGPCJJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2 |
Origin of Product |
United States |
Biological Activity
Benzeneacetic acid, 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-, ethyl ester (CAS No. 81743-93-3) is a complex organic compound belonging to the class of benzoic acid derivatives. Its structural uniqueness arises from the incorporation of a benzisoselenazolyl group, which is known for its potential biological activities. This article explores the biological activity of this compound, including its antioxidant properties, cytotoxicity, and other pharmacological effects.
- Molecular Formula : C17H15N1O3Se
- Molecular Weight : 360.29 g/mol
- CAS Registry Number : 81743-93-3
The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the esterification of benzoic acid with ethanol using sulfuric acid as a catalyst. Subsequent reactions introduce the benzisoselenazolyl group through substitution and oxidation processes.
Antioxidant Activity
Research indicates that compounds containing selenium, such as benzisoselenazoles, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity of related compounds has been evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power). Although specific data for this compound is limited, similar seleno-organic compounds have demonstrated promising results in reducing oxidative damage in cellular models .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted on related seleno-organic compounds, indicating non-toxic profiles at certain concentrations. For instance, studies on various seleno-compounds have shown low toxicity in non-cancerous cell lines at concentrations up to 250 μg/mL . However, specific cytotoxicity data for this compound remains to be fully elucidated.
Neuroprotective Effects
Selenium-containing compounds have been studied for their neuroprotective effects. For example, ebselen (another seleno-organic compound) has shown protective effects against ischemic damage by modulating GABAergic enzymes in neuronal tissues . While direct studies on benzeneacetic acid's neuroprotective effects are lacking, its structural similarities suggest potential activity in this area.
Toxicological Profile
Toxicity assessments indicate that the lethal dose (LD50) for this compound is greater than 2500 mg/kg when administered orally to rodents . This suggests a relatively low acute toxicity profile; however, further studies are necessary to establish comprehensive safety data.
Case Studies and Research Findings
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds related to benzeneacetic acid derivatives exhibit significant antioxidant properties. They mimic the activity of glutathione peroxidase, an important enzyme in cellular defense against oxidative stress. This property is crucial for developing therapeutic agents aimed at conditions where oxidative damage is a factor, such as neurodegenerative diseases and cardiovascular disorders .
Anti-inflammatory Effects
Studies have shown that benzeneacetic acid derivatives can inhibit inflammatory pathways. For instance, ebselen and its analogs have demonstrated the ability to modulate inflammatory responses in various models. This makes them potential candidates for treating diseases characterized by chronic inflammation .
Anticancer Potential
The compound has been investigated for its effects on cancer cell lines. Its structural similarity to known anticancer agents suggests that it may inhibit key enzymes involved in tumor growth and metastasis. Specifically, it has been shown to interact with methionine aminopeptidase 2 (MetAP2), an enzyme implicated in cancer progression .
Case Study 1: Ebselen Analogues in Cancer Research
A study synthesized multiple derivatives of ebselen and tested their inhibitory activity against MetAP2. The results indicated that these compounds could selectively inhibit the enzyme's activity, suggesting a pathway for developing new anticancer therapies targeting angiogenesis .
Case Study 2: Antioxidative Mechanisms
In a kinetic study assessing the radical-scavenging activity of ebselen-related compounds, it was found that these compounds effectively suppress harmful radicals in biological systems. This research supports their potential use in formulations aimed at reducing oxidative stress-related damage .
Toxicological Considerations
While exploring the applications of benzeneacetic acid derivatives, it is essential to consider their safety profiles. Toxicity studies indicate that high doses may lead to adverse effects; however, specific lethal dose values have been reported without detailed toxic effects being documented . Continuous monitoring and further studies are necessary to establish comprehensive safety data.
Comparison with Similar Compounds
Comparative Analysis Table
Q & A
What are the established synthetic routes for Benzeneacetic acid, 4-(3-oxo-1,2-benzisoselenazol-2(3H)-yl)-, ethyl ester, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis of this compound can be extrapolated from analogous benzisothiazolone derivatives. A typical method involves nucleophilic substitution or esterification under alkaline conditions. For example:
- Step 1 : React benzo[d]isoselenazol-3(2H)-one with chloroacetic acid in aqueous sodium hydroxide at 0–5°C (ice-water bath) to form the intermediate acid .
- Step 2 : Esterify the acid with ethanol under acidic catalysis (e.g., glacial acetic acid) via reflux, followed by recrystallization in dimethylformamide (DMF)/water to purify .
Key Considerations : - Yield (~50%) is sensitive to pH control during acidification (pH 1–2) .
- Impurities arise from incomplete substitution or ester hydrolysis; purity is enhanced by slow recrystallization .
What crystallographic techniques and software are recommended for resolving the three-dimensional structure of this compound?
Basic Research Question
X-ray diffraction (XRD) is the gold standard for structural elucidation. Methodological steps include:
- Crystal Growth : Use mixed solvents (e.g., DMF/water) to obtain single crystals suitable for XRD .
- Data Collection : Employ Mo/Kα radiation (λ = 0.71073 Å) with a Bruker or Rigaku diffractometer.
- Refinement : Use SHELXL (for small molecules) or SHELXTL for parameter optimization. Hydrogen atoms are typically refined as riding models, except for hydroxyl groups, which are freely refined .
Data Table : Example Crystallographic Parameters (Analogous Compound) :
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a, b, c (Å) | 9.872, 11.203, 11.576 |
| β (°) | 90.42 |
| R-factor | 0.045 |
How does this compound modulate p53-dependent pathways in epithelial-mesenchymal transition (EMT)?
Advanced Research Question
Transcriptomic and metabolomic studies suggest this compound attenuates silica-induced EMT in human bronchial epithelial cells (HBEs) via p53 stabilization. Key mechanisms include:
- p53 Activation : Upregulates ALDH3 and feaB, increasing benzeneacetic acid levels, which inhibit EMT markers (e.g., N-cadherin, vimentin) .
- Pathway Crosstalk : Integrates phenylalanine metabolism and oxidative stress responses, reducing TGF-β/Smad signaling .
Methodological Insight : Use RNA-seq and LC-MS/MS to profile gene expression and metabolites in p53-wildtype vs. p53-null HBEs under silica exposure .
What structural features of this compound enhance its bioactivity, and how does selenium substitution compare to sulfur analogs?
Advanced Research Question
The 1,2-benzisoselenazolone core confers unique redox activity due to selenium’s polarizability and nucleophilicity. Comparative studies with sulfur analogs (benzisothiazolones) reveal:
- Antioxidant Capacity : Selenium derivatives show superior radical scavenging, critical for anti-inflammatory effects .
- Crystal Packing : Selenium’s larger atomic radius increases van der Waals interactions, improving thermal stability .
Experimental Design : - Synthesize sulfur/selenium analogs and compare IC₅₀ values in antioxidant assays (e.g., DPPH, FRAP).
- Analyze Hirshfeld surfaces via CrystalExplorer to quantify intermolecular interactions .
How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Advanced Research Question
Discrepancies in bioactivity (e.g., antibacterial vs. anti-inflammatory efficacy) may stem from:
- Assay Variability : Differences in bacterial strains (Gram-positive vs. Gram-negative) or cell lines .
- Redox Sensitivity : Selenium’s redox activity may yield context-dependent pro-oxidant or antioxidant effects .
Resolution Strategies : - Standardized Protocols : Use CLSI guidelines for antimicrobial testing and normalize results to cell viability (MTT assay).
- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and metabolomics to identify off-target pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
